Dilactate de cobalt

Vue d'ensemble

Description

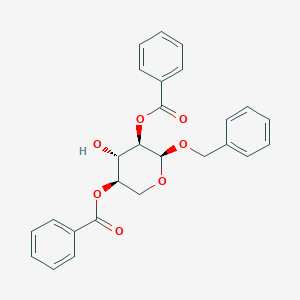

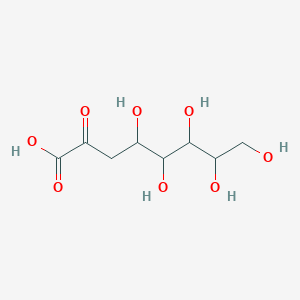

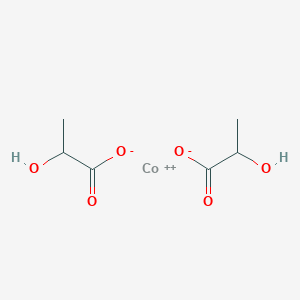

Cobalt dilactate is a chemical compound formed by the combination of cobalt and lactic acid. It is a salt with the chemical formula Co(C₃H₅O₃)₂. This compound is known for its peach-blossom pink color and its solubility in water. Cobalt dilactate is used in various applications, including as a source of cobalt in animal feed and in scientific research.

Applications De Recherche Scientifique

Cobalt dilactate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of cobalt-based catalysts and materials.

Biology: Cobalt dilactate is studied for its role in vitamin B12 synthesis and its effects on microbial growth.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a trace element in nutritional supplements.

Industry: It is used in the production of cobalt-based pigments and as a catalyst in various chemical reactions.

Mécanisme D'action

Target of Action

Cobalt dilactate, also known as cobalt lactate, is a chemical compound that primarily targets the cobalt ion . Cobalt ions are known to form stable complexes with cyanide, which is a mechanism utilized by certain cobalt-based compounds . Cobalt ions are also involved in the formation of cobalamin, a unique metal complex coenzyme .

Mode of Action

Cobalt dilactate interacts with its targets by forming stable complexes. For example, one mole of cobalt can bind to six moles of cyanide, creating less toxic cobalt cyanides which can be excreted in the urine . This interaction results in the detoxification of cyanide, making cobalt-based compounds potential antidotes for cyanide poisoning .

Biochemical Pathways

Cobalt dilactate affects the biochemical pathways involved in the synthesis of cobalamin. Cobalamin is synthesized by two pathways: aerobic and anaerobic, each requiring up to 30 enzymes . Within these pathways, a cobaltochelatase catalyzes the insertion of the cobalt ion into the tetrapyrrole . Cobalt dilactate, therefore, plays a crucial role in the biosynthesis of cobalamin, which represents one of the most complex biosynthetic pathways known in nature .

Pharmacokinetics

It is known that cobalt ions are soluble in water , which may influence their bioavailability and distribution in the body. More research is needed to fully understand the ADME properties of cobalt dilactate .

Result of Action

The molecular and cellular effects of cobalt dilactate’s action are largely dependent on its role in the formation of cobalamin and the detoxification of cyanide. Cobalamin plays an essential role as an electron transfer mediator in reductive dechlorination of chlorinated organics . On the other hand, the formation of less toxic cobalt cyanides helps in the detoxification of cyanide .

Action Environment

The action, efficacy, and stability of cobalt dilactate can be influenced by various environmental factors. For instance, cobalt-based catalysts have been found to show different activities in acidic environments . Moreover, the presence of other substances, such as cyanide, can also affect the action of cobalt dilactate .

Analyse Biochimique

Biochemical Properties

Cobalt dilactate plays a significant role in biochemical reactions, primarily due to the presence of cobalt. Cobalt is an essential element for humans and other animals, but high doses can be harmful to human health . It is present in some foods such as green vegetables, various spices, meat, milk products, seafood, and eggs, and in drinking water . Cobalt is an integral component of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation .

Cellular Effects

Cobalt dilactate can have varying effects on different types of cells. For instance, cobalt exposure at levels as low as 0.5 and 1 mM visibly inhibits growth in Escherichia coli . Furthermore, cobalt and nickel exposure leads to DNA double-strand breaks, decelerating replication fork progression .

Molecular Mechanism

Cobalt dilactate exerts its effects at the molecular level through various mechanisms. For instance, cobalt-mediated radical polymerization involves a catalytic chain transfer mechanism where cobalt(III) hydride species facilitate hydrogen atom transfer to olefins (Co-MHAT) . This process is widely employed in Markovnikov-selective hydrofunctionalization reactions of unsaturated small molecules .

Dosage Effects in Animal Models

The effects of cobalt dilactate can vary with different dosages in animal models. For instance, a study showed that consumption of cobalt at low doses could play a vital role in the control of ulcerative colitis, while higher doses can contribute to exacerbation of intestinal inflammation .

Metabolic Pathways

Cobalt dilactate is involved in several metabolic pathways. Cobalamin acts as the cofactor for two enzymes, i.e., methylmalonyl-CoA mutase and methionine synthase, in humans . Both enzymes are important for health .

Transport and Distribution

Cobalt dilactate is transported and distributed within cells and tissues through various mechanisms. Cobalt transporters in prokaryotes are responsible for transporting the transition metal ion across cell membranes to provide it for synthesis of coenzyme B12 and for incorporation into cobalt-containing enzymes .

Subcellular Localization

Cobalt, the central element in cobalt dilactate, is known to be an integral part of cobalamin or vitamin B12, which is required by several enzymes involved in N2 fixation . This suggests that cobalt dilactate may be localized in the areas of the cell where these enzymes are active.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cobalt dilactate can be synthesized by reacting hydrated cobalt oxide with lactic acid. The reaction typically involves boiling the hydrated cobalt oxide with lactic acid until the desired compound is formed. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of the reactants.

Industrial Production Methods

In industrial settings, cobalt dilactate is produced by reacting cobalt carbonate or cobalt hydroxide with lactic acid. The reaction is carried out in aqueous solution, and the resulting product is purified through crystallization. The industrial process ensures high purity and yield of cobalt dilactate.

Analyse Des Réactions Chimiques

Types of Reactions

Cobalt dilactate undergoes various chemical reactions, including:

Oxidation: Cobalt dilactate can be oxidized to form cobalt oxide.

Reduction: It can be reduced to form elemental cobalt.

Substitution: The lactate ions in cobalt dilactate can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and ozone. The reaction is typically carried out at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions.

Substitution: Ligands such as ammonia or ethylenediamine can be used to substitute the lactate ions.

Major Products Formed

Oxidation: Cobalt oxide (CoO or Co₃O₄)

Reduction: Elemental cobalt (Co)

Substitution: Various cobalt complexes depending on the substituting ligand

Comparaison Avec Des Composés Similaires

Similar Compounds

Cobalt acetate: Another cobalt salt used in catalysis and material synthesis.

Cobalt chloride: Used in electroplating and as a humidity indicator.

Cobalt nitrate: Utilized in the preparation of cobalt catalysts and pigments.

Uniqueness of Cobalt Dilactate

Cobalt dilactate is unique due to its specific combination of cobalt and lactic acid, which imparts distinct properties such as solubility in water and a characteristic pink color. Its role as a source of cobalt in biological systems and its applications in scientific research make it a valuable compound in various fields.

Propriétés

IUPAC Name |

cobalt(2+);2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Co/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKOWSPRKCWBV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CoO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936286 | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16039-54-6 | |

| Record name | Cobalt lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobalt dilactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)